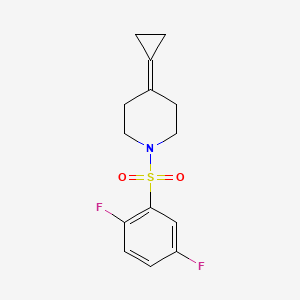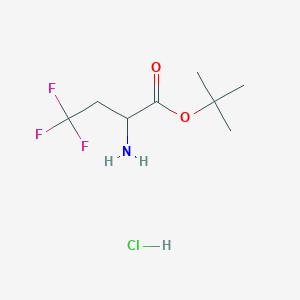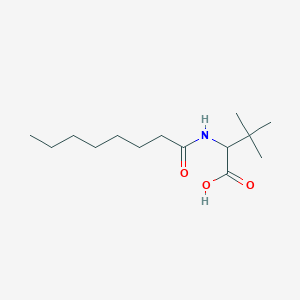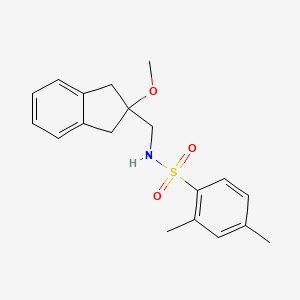
4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine”, also known as CPDPIP, is a potential therapeutic agent and is of interest in various fields of research and industry. It has the molecular formula C14H15F2NO2S .
Molecular Structure Analysis
The molecular weight of “this compound” is approximately 299.34. The average mass is 299.336 Da and the monoisotopic mass is 299.079163 Da .Scientific Research Applications
1. Antimicrobial Activity
Research has shown that derivatives of 4-Cyclopropylidene-1-((2,5-difluorophenyl)sulfonyl)piperidine have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds exhibited significant activity against pathogenic bacterial and fungal strains, indicating the potential of these derivatives as antimicrobial agents (Mallesha & Mohana, 2014).
2. Anticancer Properties
Another study focused on the synthesis of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs, revealing selective toxicity towards malignant cells over normal cell lines. This suggests the therapeutic potential of these compounds in cancer treatment, showcasing the importance of the piperidine scaffold in medicinal chemistry (Pati et al., 2008).
3. Enzyme Inhibition for Alzheimer's Disease
A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were tested for enzyme inhibition activity against acetyl cholinesterase (AChE), a key enzyme involved in Alzheimer's pathology. The research provided insights into the design of new therapeutic agents for Alzheimer's disease, highlighting the role of piperidine derivatives in drug development (Rehman et al., 2018).
4. Radical Cyclization for Organic Synthesis
The radical cyclization reactions of unsaturated sulfonamides, including those related to this compound, were explored to synthesize piperidines and pyrrolidines. This research demonstrated the use of vinylic halogen substitution to control the regioselectivity of cyclization, contributing to the field of organic synthesis and providing valuable methodologies for constructing complex nitrogen-containing heterocycles (Lu, Chen, & Li, 2007).
properties
IUPAC Name |
4-cyclopropylidene-1-(2,5-difluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO2S/c15-12-3-4-13(16)14(9-12)20(18,19)17-7-5-11(6-8-17)10-1-2-10/h3-4,9H,1-2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVGUGYKSXPWCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)
![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)
![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)
![5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2378957.png)

acetate](/img/structure/B2378960.png)
![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2378962.png)
![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)



![2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2378968.png)